Solubility of 3-Amino-2-chlorobenzenethiol hydrochloride in organic solvents
Solubility of 3-Amino-2-chlorobenzenethiol hydrochloride in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Amino-2-chlorobenzenethiol Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: From Compound to Process – The Central Role of Solubility
In the journey of a molecule from discovery to a viable chemical process or pharmaceutical product, understanding its behavior in different solvent environments is paramount. This guide focuses on 3-Amino-2-chlorobenzenethiol hydrochloride, a compound of interest in synthetic chemistry and potentially in drug development. While extensive, publicly available quantitative solubility data for this specific molecule is scarce, this document serves as a comprehensive manual for its characterization. As a Senior Application Scientist, my objective is not merely to present data but to provide a robust framework for determining, understanding, and applying solubility principles to this and similar molecules. We will explore the theoretical underpinnings of its solubility, strategic solvent selection, and rigorous experimental protocols for its quantification.
Physicochemical Profile of 3-Amino-2-chlorobenzenethiol Hydrochloride
A foundational understanding of the molecule's structure is essential to predict and interpret its solubility.
| Property | Value | Source |
| CAS Number | 2055759-81-2 | [1][2] |
| Molecular Formula | C₆H₇Cl₂NS | [1][2] |
| Molecular Weight | 196.09 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [2] |
Structural Insights:
The molecule's structure—a benzene ring substituted with an amino (-NH₂), a chloro (-Cl), and a thiol (-SH) group, and formulated as a hydrochloride salt—provides critical clues to its solubility behavior.
-
Polar Functional Groups: The amino and thiol groups are capable of hydrogen bonding, suggesting potential solubility in protic and polar aprotic solvents.
-
Aromatic Ring: The benzene core introduces a non-polar character, which may allow for some solubility in less polar solvents.
-
Hydrochloride Salt: This is the most dominant feature for solubility. The ionic nature of the hydrochloride salt dramatically increases its polarity compared to the free base. This suggests that highly polar solvents will be required to effectively solvate the ions and overcome the crystal lattice energy of the solid.
The Science of Solvation: Theoretical Framework
The principle of "like dissolves like" is a useful starting point, but for a complex salt, a more nuanced understanding is required.[3] Solubility is the result of a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Key Factors Influencing Solubility:
-
Solvent Polarity: Polar solvents are generally better at dissolving polar solutes.[4] For 3-Amino-2-chlorobenzenethiol hydrochloride, the ionic nature of the salt makes it highly polar. Therefore, solvents with high dielectric constants are more likely to be effective.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will be crucial for solvating the amino group and the chloride ion. Protic solvents like alcohols may be particularly effective.
-
The Salt Form: The hydrochloride salt form significantly enhances solubility in polar solvents compared to the free base.[5] The solvent must be able to effectively solvate both the protonated aminothiophenol cation and the chloride anion.
Strategic Solvent Selection for Solubility Screening
A brute-force approach to solvent screening is inefficient. A strategic selection based on solvent classification provides a more comprehensive understanding with less experimental overhead. Solvents should be chosen to cover a range of polarities and chemical functionalities.
Recommended Solvent Classes for Screening:
| Class | Example Solvents | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Excellent hydrogen bond donors and acceptors, high polarity. Expected to be good solvents. |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High polarity and can accept hydrogen bonds. Often powerful solvents for polar compounds. |
| Ethers | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF) | Moderate polarity, hydrogen bond acceptors. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate polarity, hydrogen bond acceptors. |
| Esters | Ethyl Acetate | Lower polarity, useful for defining the boundary of solubility. |
| Chlorinated | Dichloromethane (DCM) | Intermediate polarity, but use is often discouraged due to toxicity.[6][7] |
| Non-Polar | Toluene, Heptane | Expected to be poor solvents, but important for establishing a complete profile. |
This selection is guided by principles outlined in solvent selection guides from organizations like the ACS Green Chemistry Institute, which also consider safety and environmental impact.[8][9]
Caption: Logic for selecting initial solvent categories for solubility screening.
Experimental Protocols for Solubility Determination
A multi-tiered approach, starting with a simple visual method and progressing to more quantitative techniques, is recommended. For all methods, equilibration is key; the solution must be saturated to ensure the measured solubility is the true thermodynamic solubility.
Protocol 1: Visual Equilibrium Shake-Flask Method (Semi-Quantitative)
This method is a rapid, low-tech approach to estimate solubility and is a crucial first step.
Principle: An excess of the solid compound is agitated in a known volume of solvent at a constant temperature until equilibrium is reached. The point at which no more solid dissolves provides a bracket for the solubility.
Step-by-Step Methodology:
-
Preparation: Add a pre-weighed amount of 3-Amino-2-chlorobenzenethiol hydrochloride (e.g., 50 mg) to a clear glass vial.
-
Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 0.5 mL) to the vial.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a set period (a minimum of 24 hours is recommended to ensure equilibrium).
-
Observation: After equilibration, visually inspect the vial.
-
Completely Dissolved: If all the solid has dissolved, the solubility is greater than the current concentration (in this example, >100 mg/mL). Add more pre-weighed solid and repeat the equilibration.
-
Solid Remains: If solid material is still present, the solution is saturated. This indicates the solubility is less than the current concentration.
-
-
Quantification (Optional): To refine the measurement, the saturated solution can be carefully filtered (using a syringe filter, e.g., 0.45 µm PTFE) to remove undissolved solid. A known volume of the clear filtrate is then transferred to a pre-weighed pan, and the solvent is evaporated under a gentle stream of nitrogen or in a vacuum oven. The mass of the remaining solid allows for the calculation of solubility (mg/mL). A thermogravimetric analyzer (TGA) can automate this drying and weighing step for higher throughput.[10]
Self-Validation: The persistence of solid material after a prolonged equilibration period is the primary validation that the solution is indeed saturated. Repeating the experiment with a longer equilibration time (e.g., 48 hours) and observing no significant change in the final concentration can further validate the result.
Protocol 2: UV-Vis Spectrophotometry Method (Quantitative)
This method is suitable if the compound has a chromophore that absorbs in the UV-Vis spectrum and is a step up in accuracy from the visual method.
Principle: Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve is first generated using solutions of known concentration. The concentration of a saturated solution can then be determined by measuring its absorbance.[11][12]
Caption: Experimental workflow for solubility determination by UV-Vis Spectroscopy.
Step-by-Step Methodology:
-
Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan it with a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements to maximize sensitivity.
-
Prepare Calibration Standards: Create a series of standard solutions of known concentrations by serial dilution of a stock solution. The concentration range should be chosen to ensure a linear relationship with absorbance.
-
Generate Calibration Curve: Measure the absorbance of each standard at λmax. Plot absorbance versus concentration. A linear regression of this data will yield the equation of the line (y = mx + c), which is the calibration curve.[13]
-
Prepare Saturated Solution: Follow steps 1-3 of the Visual Equilibrium Shake-Flask Method (Protocol 1).
-
Sample Analysis: After equilibration, carefully withdraw a sample of the supernatant. Immediately filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Dilution: The saturated solution will likely be too concentrated for an accurate UV-Vis reading. Perform a precise, known dilution of the clear filtrate to bring its absorbance into the linear range of the calibration curve.
-
Measure and Calculate: Measure the absorbance of the diluted sample at λmax. Use the calibration curve equation to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the solubility of the compound in that solvent.
Trustworthiness: The linearity of the calibration curve (an R² value > 0.99) is a critical self-validating check. If undissolved particles are present in the sample, they can scatter light, leading to artificially high absorbance readings.[12] Proper filtration is essential to mitigate this.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Method (Gold Standard)
HPLC is the most accurate and widely used method for determining the solubility of active pharmaceutical ingredients (APIs).[14][15] It offers high specificity and is less susceptible to interference than UV-Vis spectroscopy.
Principle: Similar to the UV-Vis method, a calibration curve is generated by injecting known concentrations of the compound into an HPLC system and measuring the peak area. The concentration of a filtered, saturated solution is then determined by comparing its peak area to the calibration curve.[16]
Step-by-Step Methodology:
-
Method Development: Develop a suitable HPLC method (if one is not already available) that can resolve the compound from any potential impurities or degradants. This involves selecting an appropriate column, mobile phase, and detector wavelength.
-
Prepare Calibration Standards: Prepare a series of standard solutions of known concentrations in the mobile phase or a compatible solvent.
-
Generate Calibration Curve: Inject each standard solution into the HPLC system and record the corresponding peak area. Plot peak area versus concentration and perform a linear regression to generate the calibration curve.
-
Prepare Saturated Solution: Follow steps 1-3 of the Visual Equilibrium Shake-Flask Method (Protocol 1).
-
Sample Analysis: After equilibration, withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm).
-
Dilution: Perform a precise, known dilution of the clear filtrate with the mobile phase to bring the concentration within the range of the calibration curve.
-
Inject and Quantify: Inject the diluted sample into the HPLC system. Determine the concentration in the diluted sample from its peak area using the calibration curve.
-
Calculate Solubility: Multiply the determined concentration by the dilution factor to obtain the final solubility value.
Self-Validation System: The precision of the method is validated by the reproducibility of replicate injections. The specificity of the HPLC method ensures that only the compound of interest is being quantified, which is a significant advantage over spectroscopy-based methods. Running a blank (the pure solvent) ensures no interfering peaks are present at the retention time of the analyte.
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear, structured table for easy comparison. This allows researchers to quickly identify suitable solvents for various applications.
Example Solubility Data Table:
| Solvent Class | Solvent | Polarity Index | Solubility at 25 °C (mg/mL) | Observations |
| Polar Protic | Methanol | 5.1 | [Experimental Value] | Clear, colorless solution |
| Polar Protic | Ethanol | 4.3 | [Experimental Value] | |
| Polar Aprotic | DMSO | 7.2 | [Experimental Value] | May be difficult to remove |
| Polar Aprotic | Acetonitrile | 5.8 | [Experimental Value] | |
| Ketone | Acetone | 5.1 | [Experimental Value] | |
| Ester | Ethyl Acetate | 4.4 | [Experimental Value] | |
| Non-Polar | Toluene | 2.4 | [Experimental Value] | Insoluble/Slightly Soluble |
| Non-Polar | Heptane | 0.1 | [Experimental Value] | Insoluble |
Interpretation for Application:
-
High Solubility (e.g., in Methanol, DMSO): These solvents are excellent candidates for use as reaction media or for preparing highly concentrated stock solutions.
-
Moderate Solubility: Solvents in this category might be ideal for crystallization processes, where a significant change in solubility with temperature or the addition of an anti-solvent is desired.
-
Low/Insoluble: These are potential anti-solvents for crystallization or precipitation procedures.
Safety and Handling Precautions
Working with 3-Amino-2-chlorobenzenethiol hydrochloride and various organic solvents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17][18]
-
Ventilation: Handle the compound and all volatile organic solvents in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[17][18]
-
Material Safety Data Sheet (MSDS/SDS): Always consult the MSDS for 3-Amino-2-chlorobenzenethiol hydrochloride and each solvent before use. The MSDS provides detailed information on hazards, handling, and emergency procedures.[17][18]
-
Incompatible Materials: Keep the compound away from strong oxidizing agents and strong bases.[17]
This guide provides a comprehensive framework for the systematic determination and understanding of the solubility of 3-Amino-2-chlorobenzenethiol hydrochloride. By combining theoretical knowledge with rigorous experimental practice, researchers can generate the reliable data needed to advance their chemical and pharmaceutical development projects.
References
-
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
Analytical Chemistry. (1997). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. [Link]
-
ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]
-
Teva API. Solving solubility issues in modern APIs. [Link]
-
Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. [Link]
-
Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]
-
ACS Publications. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. [Link]
-
Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. [Link]
-
International Council for Harmonisation (ICH). (2019, July 22). Impurities: Guideline for Residual Solvents Q3C(R6). [Link]
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
Reddit. (2013, January 12). Can you check the solubility of a drug using just a UV-vis spectrophotometer?[Link]
-
American Chemical Society. Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry | ACS GCI Pharmaceutical Roundtable. [Link]
-
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]
-
Emmace. Solubility and chemical quantification of APIs/drugs. [Link]
-
PubChem. 3-Amino-2-chlorobenzenethiol. [Link]
-
R Discovery. (2015, December 31). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. [Link]
-
World Health Organization (WHO). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. [Link]
-
National Center for Biotechnology Information. (2019). Perspectives in solubility measurement and interpretation. [Link]
-
ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?[Link]
-
SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]
-
Ovid. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. [Link]
-
Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]
-
SlideShare. solubility experimental methods.pptx. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]
-
PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]
-
ACS Publications. Methodology for Replacing Dipolar Aprotic Solvents Used in API Processing with Safe Hydrogen-Bond Donor and Acceptor Solvent-Pair Mixtures. [Link]
-
Pharmlabs. Factors Influencing the Solubility of Drugs. [Link]
-
Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. [Link]
-
Hoffman Fine Chemicals. CAS RN 1801694-22-3 | 3-Amino-2-chlorobenzenethiol. [Link]
-
Chemsrc. 2-Amino-3-chlorobenzenethiol | CAS#:40925-72-2. [Link]
Sources
- 1. 3-Amino-2-chlorobenzenethiol hydrochloride | CymitQuimica [cymitquimica.com]
- 2. 3-amino-2-chlorobenzenethiol hydrochloride 95% | CAS: 2055759-81-2 | AChemBlock [achemblock.com]
- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 4. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 5. rjpdft.com [rjpdft.com]
- 6. tga.gov.au [tga.gov.au]
- 7. database.ich.org [database.ich.org]
- 8. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 9. acs.org [acs.org]
- 10. ovid.com [ovid.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Solubility and chemical quantification of APIs/drugs - Emmace [emmace.se]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
